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Compound of Interest

Compound Name: Cnk5SS3A5Q

Cat. No.: B15189283 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The identifier "Cnk5SS3A5Q" is a Unique Ingredient Identifier (UNII) for the

synthetic opioid analgesic, Tramadol. This guide will henceforth refer to the substance as

Tramadol.

Discovery and Origin
Tramadol is a centrally acting analgesic that was first synthesized in 1963 and commercially

launched in 1977 by the German pharmaceutical company Grünenthal GmbH under the brand

name Tramal.[1][2] It is considered an atypical opioid due to its dual mechanism of action,

which involves both opioid and monoaminergic systems.[3]

Chemical Synthesis
The synthesis of Tramadol, chemically known as 2-[(dimethylamino)methyl]-1-(3-

methoxyphenyl)cyclohexan-1-ol, can be achieved through a multi-step process.[1][4] A

common method involves the Mannich reaction, starting with the condensation of

cyclohexanone, formaldehyde, and dimethylamine in the presence of hydrochloric acid and

methanol to produce 2-(dimethylaminomethyl)cyclohexanone.[4] In a parallel step, 3-

bromoanisole is converted to its organomagnesium compound (a Grignard reagent). This

organometallic compound then reacts with the previously formed 2-

(dimethylaminomethyl)cyclohexanone, followed by a reduction step, to yield Tramadol.[4] The

final product is a racemic mixture of two enantiomers, (+)-tramadol and (-)-tramadol, both of
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which are active and contribute to the drug's overall analgesic effect through different

mechanisms.[5]

Mechanism of Action
Tramadol's analgesic properties are derived from a complex and dual mechanism of action,

which is unique among opioid analgesics.[6] It combines weak agonism at the μ-opioid receptor

with the inhibition of serotonin (5-HT) and norepinephrine (NE) reuptake in the central nervous

system.[5][7][6][8]

Opioid Receptor Agonism: Tramadol itself is a weak agonist of the μ-opioid receptor (MOR).

[5][8] However, its primary opioid-mediated analgesic effect is attributed to its main active

metabolite, O-desmethyltramadol (M1).[7][6][8] The M1 metabolite is produced in the liver via

the cytochrome P450 enzyme CYP2D6 and exhibits a significantly higher affinity for the μ-

opioid receptor than the parent compound, being up to 6 times more potent in producing

analgesia and having a 200-fold greater binding affinity.[5][8]

Monoamine Reuptake Inhibition: Tramadol also functions as a serotonin-norepinephrine

reuptake inhibitor (SNRI).[1][5] The two enantiomers of tramadol have distinct roles in this

aspect of its mechanism:

(+)-Tramadol: Primarily inhibits the reuptake of serotonin.[5]

(-)-Tramadol: Primarily inhibits the reuptake of norepinephrine.[8]

This synergistic action on both the opioid and monoaminergic systems enhances the

descending inhibitory pain pathways in the central nervous system, contributing to its overall

analgesic efficacy.[5] Additionally, tramadol has been noted to have inhibitory effects on the 5-

HT2C receptor, which may contribute to its effects on mood and obsessive-compulsive

symptoms.

Signaling Pathway Visualization
The following diagram illustrates the dual mechanism of action of Tramadol.
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Figure 1: Dual mechanism of action of Tramadol.

Quantitative Data
Pharmacokinetic Parameters
The pharmacokinetic profile of Tramadol can vary among individuals, partly due to genetic

polymorphisms in the CYP2D6 enzyme.[5] The following tables summarize key

pharmacokinetic parameters for Tramadol and its active metabolite, O-desmethyltramadol

(M1).

Table 1: Pharmacokinetic Parameters of Tramadol
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Parameter Value Reference(s)

Bioavailability (Oral) 68-75% [1][9]

Bioavailability (Rectal) 77% [2][10]

Protein Binding 20% [1]

Elimination Half-life (t½) 5.7 - 9 hours [1][2][10]

Time to Peak Plasma

Concentration (Tmax)

2.0 - 3.3 hours (oral,

immediate release)
[10][11]

Metabolism
Hepatic (via CYP2D6,

CYP3A4, CYP2B6)
[1][12]

Excretion Primarily renal (urine) [1][12]

Table 2: Pharmacokinetic Parameters of O-desmethyltramadol (M1)

Parameter Value Reference(s)

Elimination Half-life (t½) ~9 hours [1]

Receptor Binding Affinities
Tramadol and its M1 metabolite exhibit different binding affinities for opioid receptors.

Table 3: Opioid Receptor Binding Affinity

Compound Receptor Affinity Reference(s)

Tramadol μ-opioid (MOR)
Weak; ~6000-fold less

than morphine
[5][8]

O-desmethyltramadol

(M1)
μ-opioid (MOR)

High; ~200-fold higher

than tramadol
[5]

Experimental Protocols
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Quantification of Tramadol and Metabolites in Biological
Matrices
A common and validated method for the quantification of Tramadol and its metabolites (such as

M1) in plasma or urine is High-Performance Liquid Chromatography coupled with tandem Mass

Spectrometry (HPLC-MS/MS).

Objective: To determine the concentration of Tramadol and O-desmethyltramadol in human

plasma.

Methodology:

Sample Preparation: A solid-phase extraction (SPE) is typically used to isolate Tramadol,

M1, and their respective internal standards from human plasma samples (e.g., 0.050 ml).[11]

Chromatographic Separation: The extracted analytes are separated using a C-18 reverse-

phase HPLC column.[13] A mobile phase gradient is employed to achieve separation.

Mass Spectrometric Detection: A triple quadrupole mass spectrometer is used for detection

and quantification.[13] The instrument is operated in multiple reaction monitoring (MRM)

mode, using specific precursor-to-product ion transitions for Tramadol, M1, and the internal

standards.[13] For example, the ion transition for Tramadol can be m/z 264.1 > 58.1.[13]

Quantification: Standard curves are generated using samples with known concentrations of

Tramadol and M1 (e.g., ranging from 4.00–640.00 ng/mL for Tramadol and 1.00–160.00

ng/mL for M1).[11] The concentration of the analytes in the unknown samples is determined

by comparing their peak areas to the standard curve.[13]

In Vitro Pharmacological Assays
Enzymatic assays can be used for the sensitive quantification of Tramadol in pharmaceutical

dosage forms.

Objective: To quantify Tramadol using a horseradish peroxidase-based colorimetric assay.

Methodology:
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Reaction Mixture Preparation: In a series of calibrated flasks, a buffer solution (pH 7.0), a

coupling agent (e.g., 0.2% 3-methylbenzothiazoline-2-one hydrazone), 0.01 M hydrogen

peroxide, and a horseradish peroxidase (HRP) enzyme extract are combined.[14][15]

Sample Addition: Aliquots of a working solution of Tramadol are added to the reaction

mixtures.[14]

Incubation: The reaction is allowed to proceed at an optimal temperature (e.g., 25-30°C).[14]

Spectrophotometric Measurement: The reaction of Tramadol in the presence of H2O2 and

HRP with the coupling agent produces a colored complex. The absorbance of this complex is

measured at its maximum wavelength (e.g., 480 nm) using a UV-VIS spectrophotometer.[15]

Quantification: The concentration of Tramadol is determined by comparing the absorbance of

the sample to a standard curve generated with known concentrations of the drug. The Beer-

Lambert law is applied, with a linear relationship between absorbance and concentration

typically observed in a specific range (e.g., 2-12 µg/mL).[15]

Experimental Workflow Visualization
The following diagram outlines a typical workflow for a pharmacokinetic study of Tramadol.
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Figure 2: Workflow for a Tramadol pharmacokinetic study.
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Interaction with Potassium Channels
While the primary mechanisms of action of Tramadol are well-established, research has also

explored its effects on various ion channels. Some studies have indicated that Tramadol may

interact with potassium channels. For instance, it has been suggested that Tramadol's

peripheral antinociceptive effects could be mediated in part by ATP-sensitive potassium

channels.[16] Another study showed that supraclinical doses of Tramadol can attenuate

vasorelaxation mediated by K(ATP) channels in the rat aorta.[17] However, these interactions

are not considered central to Tramadol's primary analgesic effects and are an area of ongoing

research. There is no evidence to suggest a significant, direct interaction with the KCNQ5

channel as a primary mechanism of action.

Conclusion
Tramadol (UNII: Cnk5SS3A5Q) is a synthetic analgesic with a distinctive dual mechanism of

action that differentiates it from traditional opioids. By acting as both a weak μ-opioid receptor

agonist (primarily through its active metabolite, M1) and an inhibitor of serotonin and

norepinephrine reuptake, it provides effective analgesia for moderate to severe pain.[1][3][5] Its

complex pharmacology, involving stereoselective effects of its enantiomers and metabolic

activation, makes it a significant compound for study in pain research and drug development.

Understanding its pharmacokinetic profile and utilizing robust analytical methods for its

quantification are crucial for its safe and effective clinical use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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